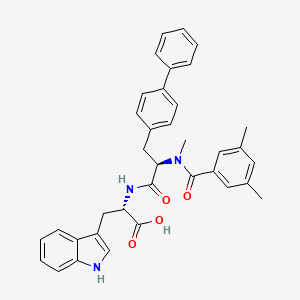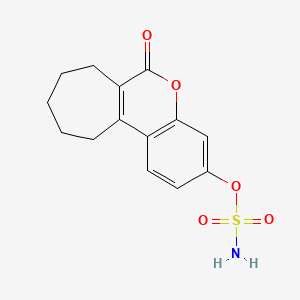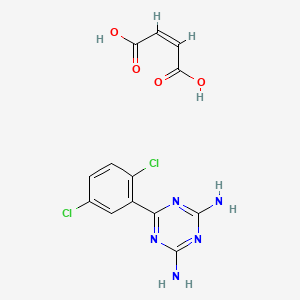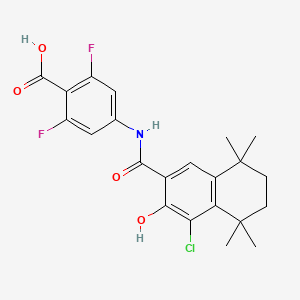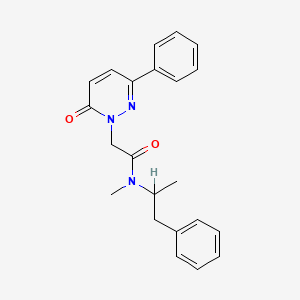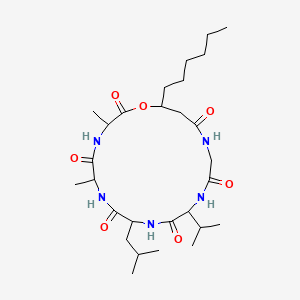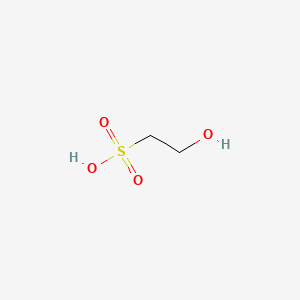
Isoniazid pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvic acid isoniazid is a compound that combines pyruvic acid and isoniazid
Synthetic Routes and Reaction Conditions:
Pyruvic Acid: Pyruvic acid can be synthesized through the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate.
Industrial Production Methods:
Pyruvic Acid: Industrial production of pyruvic acid often involves biotechnological processes such as fermentative production using microorganisms.
Types of Reactions:
Oxidation: Pyruvic acid can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Reduction: Pyruvic acid can be reduced to lactic acid under anaerobic conditions.
Substitution: Isoniazid can undergo substitution reactions, particularly in the formation of derivatives for medicinal chemistry applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or bleach for pyruvic acid.
Reduction: Enzymatic reduction for pyruvic acid to lactic acid.
Substitution: Hydrazine for the synthesis of isoniazid derivatives.
Major Products Formed:
Oxidation of Pyruvic Acid: Acetyl-CoA.
Reduction of Pyruvic Acid: Lactic acid.
Substitution of Isoniazid: Various isoniazid derivatives with potential medicinal applications.
Chemistry:
- Pyruvic acid is used as a catalyst in organic synthesis, such as the synthesis of bis(indolyl)methanes .
Biology:
Medicine:
- Isoniazid is a critical antibiotic for the treatment of tuberculosis .
- Derivatives of isoniazid are being explored for their anti-inflammatory and urease inhibition activities .
Industry:
Pyruvic Acid:
Isoniazid:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1081-50-1 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI-Schlüssel |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
1081-50-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


